1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione
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Overview
Description
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with a trimethylstannyl group and a hydroxymethyl oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride (Me3SnCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Attachment of the Hydroxymethyl Oxolan Ring: The hydroxymethyl oxolan ring is typically attached through a glycosylation reaction, where a protected sugar derivative reacts with the pyrimidine derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halides (e.g., Cl-, Br-), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of new organometallic compounds or halogenated derivatives
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organometallic chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethenyl)pyrimidine-2,4-dione
- 5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid
- 5-(1,3-dithiolan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Uniqueness
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVZLNWCJTGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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